molecular formula C5H10S B6285668 cyclobutylmethanethiol CAS No. 1352077-18-9

cyclobutylmethanethiol

Cat. No.: B6285668
CAS No.: 1352077-18-9
M. Wt: 102.2
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Description

Cyclobutylmethanethiol is an organic compound with the molecular formula C₅H₁₀S. It is characterized by a cyclobutyl group attached to a methanethiol group. This compound is known for its distinctive sulfur-containing functional group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutylmethanethiol can be synthesized through various methods. One common approach involves the reaction of cyclobutylmethyl bromide with sodium hydrosulfide in an aqueous medium. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: In an industrial setting, this compound can be produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Cyclobutylmethanethiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into cyclobutylmethane.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products:

    Oxidation: Cyclobutylmethanesulfoxide and cyclobutylmethanesulfone.

    Reduction: Cyclobutylmethane.

    Substitution: Cyclobutylmethyl halides.

Scientific Research Applications

Cyclobutylmethanethiol has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of cyclobutylmethanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. These interactions can modulate enzyme activity, signal transduction pathways, and cellular functions.

Comparison with Similar Compounds

    Cyclopropylmethanethiol: Similar in structure but with a three-membered ring.

    Cyclopentylmethanethiol: Contains a five-membered ring.

    Cyclohexylmethanethiol: Features a six-membered ring.

Uniqueness: Cyclobutylmethanethiol is unique due to its four-membered cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1352077-18-9

Molecular Formula

C5H10S

Molecular Weight

102.2

Purity

95

Origin of Product

United States

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